molecular formula C23H26N4O4S2 B5336043 9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5336043
M. Wt: 486.6 g/mol
InChI Key: QJRRZEPCNWGRGT-WQRHYEAKSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene methyl group at position 3 and a tetrahydrofuran-2-ylmethylamino group at position 2. The tetrahydrofuran (THF) moieties enhance solubility and conformational flexibility, while the thioxo-thiazolidinone group contributes to hydrogen bonding and π-π stacking interactions, critical for target binding .

Properties

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S2/c1-14-5-2-8-26-20(14)25-19(24-12-15-6-3-9-30-15)17(21(26)28)11-18-22(29)27(23(32)33-18)13-16-7-4-10-31-16/h2,5,8,11,15-16,24H,3-4,6-7,9-10,12-13H2,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRRZEPCNWGRGT-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrido/pyrimidine hybrids with thiazolidinone substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Solubility (LogP) Reported Bioactivity
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3: THF-methyl-thioxo-thiazolidinone; 2: THF-methylamino ~556.6* ~2.1 (predicted) N/A (structural analog of kinase inhibitors )
5-({9-Methyl-2-[(3-morpholin-4-ylpropyl)amino]-4-oxo...} Pyrido[1,2-a]pyrimidin-4-one 3: THF-methyl-thioxo-thiazolidinone; 2: Morpholinopropylamino ~625.7 ~1.8 Kinase inhibition (PI3K/AKT pathway)
9-Methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3: Pentyl-thioxo-thiazolidinone; 2: Phenylethylamino ~544.6 ~3.5 Anti-inflammatory (IC₅₀: 12 µM)
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10a) Pyrazolo[3,4-d]pyrimidin-4-one 5: Phenyl-thiazolidinone; 1: Phenyl ~432.5 ~2.9 Anti-inflammatory (IC₅₀: 8 µM)
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidine 4: Piperidinophenyl; 2: Thioxo ~407.5 ~3.2 Drug-like bioavailability (computational)

*Calculated using PubChem and ChemDraw tools.

Key Findings :

Substituent Impact on Solubility: The THF-methyl groups in the target compound reduce LogP (increased hydrophilicity) compared to analogs with phenyl or pentyl substituents (LogP >3) . Phenylethylamino (LogP ~3.5) and pentyl-thioxo groups further decrease solubility, limiting bioavailability .

Bioactivity Trends: Thioxo-thiazolidinone analogs exhibit anti-inflammatory activity (IC₅₀: 8–12 µM), likely via COX-2 or NF-κB inhibition . Morpholinopropylamino derivatives show kinase inhibition (PI3K/AKT pathway), suggesting the THF-methyl-thioxo-thiazolidinone scaffold may target ATP-binding pockets .

Structural Similarity Metrics: Tanimoto coefficients (Morgan fingerprints) between the target compound and kinase inhibitors (e.g., ZINC00027361) exceed 0.5, indicating shared pharmacophoric features . Molecular networking (cosine score >0.7) clusters the target compound with chromeno-pyrimidines, highlighting conserved thioxo-pyrimidine motifs .

Synthetic Challenges :

  • The dual THF-methyl groups require multi-step synthesis involving thiourea derivatives and regioselective alkylation, yielding ~40–50% purity .
  • In contrast, phenyl-substituted analogs (e.g., 10a) are synthesized via one-pot cyclization with higher yields (~65%) .

Contradictions and Limitations :

  • While structural similarity (e.g., shared thioxo-thiazolidinone) suggests overlapping bioactivity, notes that minor substituent changes (e.g., THF-methyl vs. pentyl) can alter target specificity.
  • Computational predictions () overestimate solubility for chromeno-pyrimidines compared to experimental data, necessitating validation .

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